

# 2-Iodo-4-methoxybenzoic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Iodo-4-methoxybenzoic acid**

Cat. No.: **B1338052**

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An In-Depth Technical Guide to **2-Iodo-4-methoxybenzoic Acid**: Properties, Synthesis, and Applications

## Authored by: A Senior Application Scientist Introduction

**2-Iodo-4-methoxybenzoic acid** is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional structure—comprising a carboxylic acid, an aryl iodide, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential transformations, making it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, reactivity profile, and key applications of this important compound.

## Core Chemical Properties

**2-Iodo-4-methoxybenzoic acid** is a white to brown crystalline solid.<sup>[1][2]</sup> Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl and methoxy oxygens) influences its solid-state packing and solubility profile.

Property	Value	Source(s)
CAS Number	54435-09-5	[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>3</sub>	[2][3]
Molecular Weight	278.04 g/mol	[3][4]
Appearance	White to brown crystalline solid	[1][2]
Melting Point	170-174 °C	[1][2]
Solubility	Slightly soluble in water, more soluble in organic solvents.	[2]
SMILES	COCl=CC(I)=C(C=C1)C(O)=O	[3]
InChI Key	QBPHOFYPURZIKS-UHFFFAOYSA-N	

**Stability and Storage:** The compound is generally stable under standard laboratory conditions. [2] However, it should be stored in a cool, dry, and sealed container, protected from light and kept away from strong oxidizing agents and fire sources to prevent degradation.[2][3]

## Spectroscopic Profile

While a comprehensive public database spectrum for **2-*Iodo-4-methoxybenzoic acid*** is not readily available, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs like the isomers of methoxybenzoic acid.[5][6]

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the different protons. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The methoxy (-OCH<sub>3</sub>) protons would be a sharp singlet around 3.8-4.0 ppm. The three aromatic protons on the substituted benzene ring will appear in the 6.5-8.0 ppm range, with their specific chemical shifts and coupling patterns determined by the electronic effects of the iodo, methoxy, and carboxyl groups.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would reveal eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The carbon attached to the methoxy group would be significantly shielded, while the carbon bearing the

iodine atom would be deshielded. The methoxy carbon itself would appear around 55-60 ppm.

- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be prominent from  $2500\text{-}3300\text{ cm}^{-1}$ . A sharp C=O stretch for the carbonyl group would appear around  $1700\text{ cm}^{-1}$ . C-O stretches for the ether and carboxylic acid would be visible in the  $1200\text{-}1300\text{ cm}^{-1}$  region, and aromatic C-H and C=C stretches would also be present.

## Synthesis Protocol: A Validated Approach

The synthesis of **2-iodo-4-methoxybenzoic acid** is reliably achieved via a Sandmeyer-type reaction, starting from the readily available 4-methoxyanthranilic acid.<sup>[1]</sup> This process involves the diazotization of the primary amine followed by substitution with iodide.

## Experimental Workflow: From Anthranilic Acid to Iodobenzoic Acid

### Step 1: Diazotization of 4-Methoxyanthranilic Acid

- Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 mL of concentrated hydrochloric acid in a suitable reaction vessel.
- Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
- Prepare a solution of 62 g of sodium nitrite in 130 mL of water.
- Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.
- After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

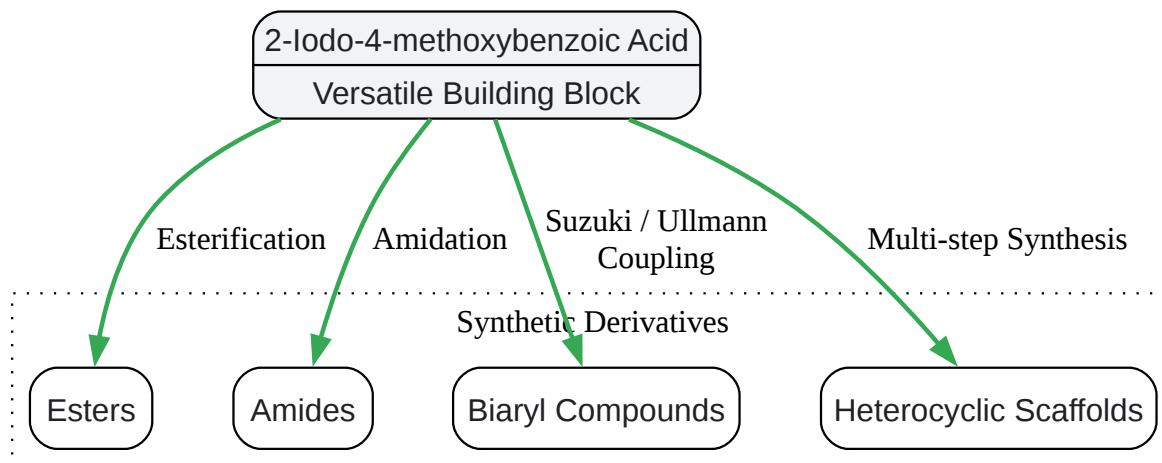
### Step 2: Iodide Substitution

- Prepare a solution of 164 g of potassium iodide in 700 mL of 5-N sulfuric acid.

- Add this potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the reaction temperature between 3-6 °C.[1]
- Once the addition is complete, stir the mixture at room temperature for 30 minutes.

### Step 3: Work-up and Purification

- Slowly heat the reaction mixture to reflux and maintain boiling for 2 hours.
- Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.
- Collect the precipitated solid by filtration.
- Wash the filter cake with water until the filtrate is neutral.
- Dry the purified **2-Iodo-4-methoxybenzoic acid** under reduced pressure. The expected melting point of the product is approximately 174 °C.[1]



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- To cite this document: BenchChem. [2-Iodo-4-methoxybenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338052#2-iodo-4-methoxybenzoic-acid-chemical-properties>

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